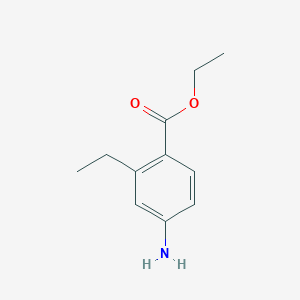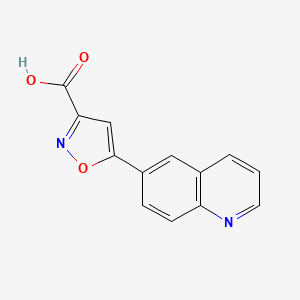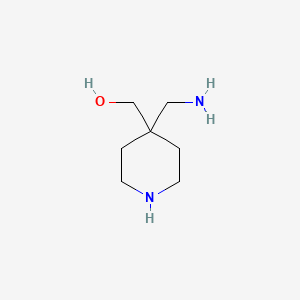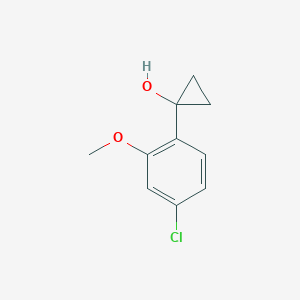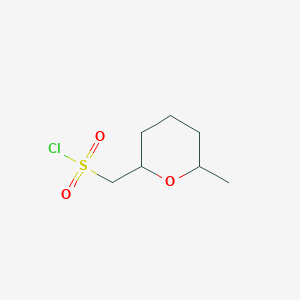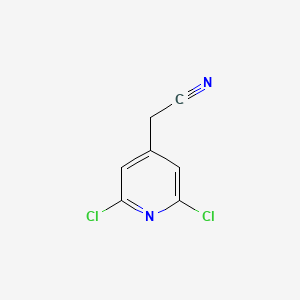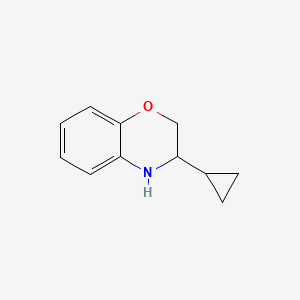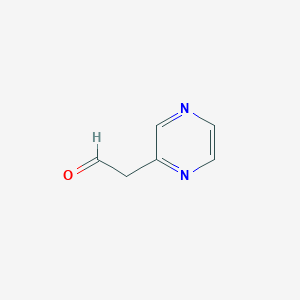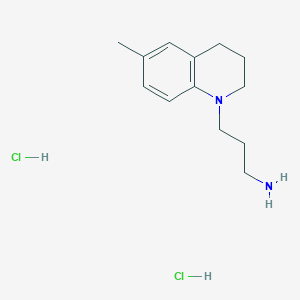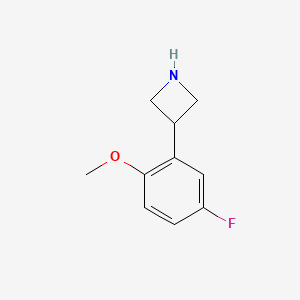
(2R)-4-fluorobutane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-4-fluorobutane-1,2-diol is an organic compound with the molecular formula C4H9FO2 It is a chiral molecule, meaning it has a non-superimposable mirror image
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-fluorobutane-1,2-diol can be achieved through several methods. One common approach involves the fluorination of butane-1,2-diol. This can be done using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method could be the catalytic hydrogenation of a fluorinated precursor, using a suitable catalyst under controlled pressure and temperature conditions. This method ensures high yield and purity of the desired product.
化学反応の分析
Types of Reactions
(2R)-4-fluorobutane-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluorobutanone, while reduction could produce butane-1,2-diol.
科学的研究の応用
(2R)-4-fluorobutane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which (2R)-4-fluorobutane-1,2-diol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity and stability, making it a valuable tool in drug design and development.
類似化合物との比較
Similar Compounds
(2S)-4-fluorobutane-1,2-diol: The enantiomer of (2R)-4-fluorobutane-1,2-diol, with similar chemical properties but different biological activities.
4-fluorobutanol: A simpler fluorinated alcohol with fewer functional groups.
4-fluorobutanal: An aldehyde derivative with distinct reactivity.
Uniqueness
This compound is unique due to its chiral nature and the presence of both hydroxyl and fluorine functional groups
特性
分子式 |
C4H9FO2 |
|---|---|
分子量 |
108.11 g/mol |
IUPAC名 |
(2R)-4-fluorobutane-1,2-diol |
InChI |
InChI=1S/C4H9FO2/c5-2-1-4(7)3-6/h4,6-7H,1-3H2/t4-/m1/s1 |
InChIキー |
ZVQZMHORAYWONP-SCSAIBSYSA-N |
異性体SMILES |
C(CF)[C@H](CO)O |
正規SMILES |
C(CF)C(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


